

A Technical Guide to the Physical Properties of 3-Nitrothioanisole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(Methylthio)-3-nitrobenzene

Cat. No.: B1295076

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical properties of 3-nitrothioanisole, a nitroaromatic compound with potential applications in chemical synthesis and drug discovery. The information is presented to be a valuable resource for laboratory work and theoretical modeling.

Core Physical Properties

The fundamental physical characteristics of 3-nitrothioanisole are summarized in the table below, providing a clear and concise reference for researchers.

Property	Value	Reference
Molecular Formula	C ₇ H ₇ NO ₂ S	[1]
Molecular Weight	169.21 g/mol	[1]
Melting Point	14 °C	[1]
Boiling Point	92 °C at 1 mmHg	[1]
Density	1.29 g/cm ³	[1]
Solubility	Insoluble in water; Soluble in polar organic solvents such as ethanol and ether.	Inferred from the properties of the analogous compound, 3-nitroanisole.

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is crucial for compound identification, purity assessment, and process development. The following sections detail standard laboratory protocols for measuring the key physical properties of organic compounds like 3-nitrothioanisole.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

- **Sample Preparation:** A small amount of the crystalline 3-nitrothioanisole is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor. The capillary is positioned adjacent to the temperature sensor to ensure accurate reading.
- **Heating:** The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The range between these two temperatures is the melting point range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology:

- Sample Preparation: A small volume (a few milliliters) of liquid 3-nitrothioanisole is placed in a small test tube or a fusion tube.
- Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
- Heating: The test tube assembly is heated in a Thiele tube or a similar apparatus containing a high-boiling point liquid (e.g., mineral oil). The heating should be gradual.
- Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heat is then removed, and the liquid is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

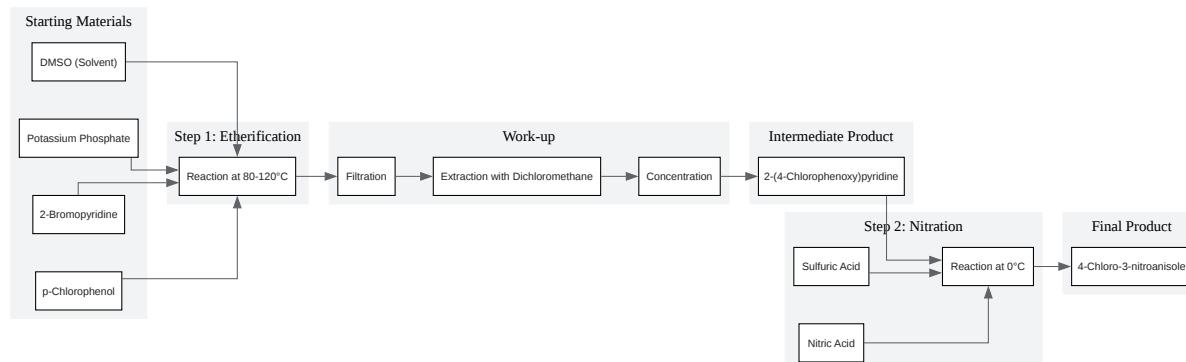
Density Determination

Density is the mass of a substance per unit volume.

Methodology:

- Mass Measurement: A known volume of liquid 3-nitrothioanisole is accurately measured using a volumetric flask or a pycnometer.
- Weighing: The mass of the empty container is measured. The container is then filled with the liquid to the calibration mark, and the total mass is measured. The mass of the liquid is determined by subtraction.
- Calculation: The density is calculated by dividing the mass of the liquid by its volume (Density = Mass / Volume). The temperature at which the measurement is made should be recorded as density is temperature-dependent.

Solubility Determination


Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology:

- Sample Preparation: A small, accurately weighed amount of 3-nitrothioanisole (e.g., 10 mg) is placed in a test tube.
- Solvent Addition: A specific volume of the chosen solvent (e.g., 1 mL of water, ethanol, or ether) is added to the test tube.
- Mixing: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period to ensure thorough mixing.
- Observation: The mixture is visually inspected for the presence of undissolved solid. If the solid has completely dissolved, the compound is considered soluble in that solvent at that concentration. If not, it is considered insoluble or partially soluble. This process can be repeated with increasing amounts of solvent to determine the quantitative solubility.

Experimental Workflow: Synthesis of a Related Nitroaromatic Compound

While specific, complex experimental workflows involving 3-nitrothioanisole in drug development are not widely published, the synthesis of related nitroaromatic compounds provides a relevant example of a multi-step experimental process. The following diagram illustrates a generalized workflow for the synthesis of 4-chloro-3-nitroanisole, a structurally similar compound.

[Click to download full resolution via product page](#)

Caption: Generalized synthesis workflow for 4-chloro-3-nitroanisole.

Involvement in Signaling Pathways

Currently, there is a lack of specific information in the public domain detailing the direct involvement or modulatory effects of 3-nitrothioanisole on known biological signaling pathways. Nitroaromatic compounds as a class are known to have diverse biological activities, often related to their electrophilic nature and ability to undergo redox cycling. However, without specific studies on 3-nitrothioanisole, any potential role in cellular signaling remains speculative. Researchers investigating the biological effects of this compound would need to conduct initial screenings to identify any interactions with cellular pathways.

Conclusion

This technical guide provides a summary of the core physical properties of 3-nitrothioanisole and the standard experimental protocols for their determination. While data on its biological activity, particularly its role in signaling pathways, is limited, its structural motifs suggest it could be a valuable building block for the synthesis of novel compounds with potential applications in drug development and other areas of chemical research. Further investigation into the biological properties of 3-nitrothioanisole is warranted to fully explore its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of 3-Nitrothioanisole]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1295076#physical-properties-of-3-nitrothioanisole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com